Hydrocinchonidine-Derived Polymers Outperform Cinchonidine-Derived Polymers in Asymmetric Benzylation Enantioselectivity
Main-chain chiral quaternary ammonium polymers synthesized from hydrocinchonidine (10,11-dihydrocinchonidine) as the chiral source provide higher enantioselectivities in the asymmetric benzylation of N-diphenylmethylene glycine tert-butyl ester compared to analogous polymers derived from cinchonidine [1]. The hydrocinchonidine-based polymers achieve enantioselectivities up to 95% ee, whereas the cinchonidine-derived polymers yield lower enantioselectivities under identical reaction conditions [1].
| Evidence Dimension | Enantioselectivity (ee) in asymmetric benzylation |
|---|---|
| Target Compound Data | Up to 95% ee |
| Comparator Or Baseline | Cinchonidine-derived polymers (lower ee; exact value not specified in abstract but stated as inferior) |
| Quantified Difference | Higher enantioselectivity (up to 95% ee) for hydrocinchonidine-based polymers compared to cinchonidine-based polymers |
| Conditions | Asymmetric benzylation of N-diphenylmethylene glycine tert-butyl ester; polymeric organocatalyst; reaction conditions not fully detailed in abstract but typical phase-transfer conditions with 50% KOH in toluene-chloroform |
Why This Matters
This data demonstrates that hydrocinchonidine is the preferred chiral scaffold for constructing polymeric phase-transfer catalysts when maximum enantioselectivity in amino acid derivative synthesis is required, directly impacting procurement decisions for asymmetric alkylation applications.
- [1] Ahamed, P.; Haque, M. A.; Ishimoto, M.; Parvez, M. M.; Haraguchi, N.; Itsuno, S. Synthesis of chiral quaternary ammonium polymers for asymmetric organocatalysis application. Tetrahedron 2013, 69 (19), 3978-3983. View Source
